molecular formula C12H21BN2O2 B1589516 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 847818-76-2

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B1589516
CAS No.: 847818-76-2
M. Wt: 236.12 g/mol
InChI Key: FLLUYNSHSZMQPN-UHFFFAOYSA-N
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Description

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing pyrazole derivative characterized by a propyl group at the 1-position and a pinacol boronate ester at the 5-position of the pyrazole ring. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound is part of a broader class of pyrazole-based boronic esters, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O2/c1-6-9-15-10(7-8-14-15)13-16-11(2,3)12(4,5)17-13/h7-8H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLUYNSHSZMQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460542
Record name 1-PROPYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-76-2
Record name 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-76-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-PROPYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Scientific Research Applications

  • Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Employed in the study of enzyme inhibitors and biological probes.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic acid derivatives, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved include the formation of carbon-boron bonds, which are crucial in cross-coupling reactions.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Reactivity :

  • Alkyl groups (propyl, isopropyl) enhance solubility in organic solvents (e.g., THF, DCM), favoring homogeneous reaction conditions .
  • Aromatic substituents (phenyl, benzyl) may improve crystallinity, aiding purification but complicating coupling in sterically demanding systems .

Positional Isomerism :

  • Boronate placement (4- vs. 5-position) influences electronic distribution and regioselectivity in subsequent reactions. For example, 4-borylated pyrazoles may exhibit distinct reactivity patterns in medicinal chemistry applications .

Applications in Drug Discovery :

  • Pyrazole boronic esters serve as precursors for kinase inhibitors and antiviral agents. The propyl derivative’s balance of lipophilicity and reactivity makes it a candidate for prodrug development .

Biological Activity

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 847818-76-2) is a boron-containing organic compound with potential biological activity. Its unique structure incorporates a pyrazole ring and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C12H21BN2O2
  • Molecular Weight : 236.12 g/mol
  • Purity : ≥97%
  • IUPAC Name : this compound
  • CAS Number : 847818-76-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures exhibit antiparasitic effects. For instance, modifications in the pyrazole scaffold have been linked to enhanced activity against Plasmodium species. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy.

CompoundActivity (EC50)Remarks
WJM9210.010 µMPotent against P. falciparum
10a0.577 µMUnsubstituted pyrazole; decreased activity
10g0.064 µMN-methyl substitution increased potency

Toxicity and Safety Profile

Toxicological assessments reveal that this compound may exhibit harmful effects upon ingestion and skin contact:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.

These safety concerns necessitate careful handling and usage in laboratory settings.

Study on Metabolic Stability

A study focused on the metabolic stability of related compounds demonstrated that the presence of dioxaborolane groups can significantly influence the pharmacokinetic properties of pyrazole derivatives. The introduction of bulky substituents improved metabolic stability in human liver microsomes but may have varying effects on solubility.

Efficacy Against Trypanosomiasis

In research targeting Trypanosoma brucei, boron-containing compounds were examined for their potential as trypanocidal agents. The structural features of these compounds were correlated with their ability to penetrate cellular barriers and exhibit efficacy against the parasite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

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